molecular formula C17H19N5OS B2640207 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine CAS No. 2380184-00-7

3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine

Cat. No.: B2640207
CAS No.: 2380184-00-7
M. Wt: 341.43
InChI Key: FVXSJMIVXYLOCU-UHFFFAOYSA-N
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Description

3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a complex organic compound that features a combination of heterocyclic structures, including oxazole, piperazine, thiophene, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is then linked to a piperazine moiety. The thiophene and pyridazine rings are subsequently introduced through a series of cyclization and substitution reactions. Common reagents used in these reactions include acetyl chloride, sulfuric acid, thionyl chloride, and chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature oxazole, piperazine, thiophene, or pyridazine rings. Examples include:

Uniqueness

What sets 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine apart is its unique combination of heterocyclic rings, which may confer distinct chemical and biological properties

Biological Activity

The compound 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine core, a piperazine moiety, and a thiophene ring. Its molecular formula is C_{16}H_{20}N_4OS, with a molecular weight of approximately 320.43 g/mol. The presence of the oxazole ring contributes to its diverse biological properties.

Biological Activity Overview

Research indicates that compounds containing piperazine and oxazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that piperazine derivatives can inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains.
  • Neuropharmacological Effects : Certain compounds have been investigated for their potential in treating neurological disorders.

Anticancer Activity

A recent study evaluated the anticancer properties of similar piperazine-based compounds. For instance, a derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) . These findings suggest that modifications to the piperazine structure can enhance antitumor activity.

Antimicrobial Activity

Research has highlighted the antibacterial efficacy of oxazole derivatives. In vitro tests against Staphylococcus aureus and Escherichia coli showed significant inhibition at concentrations as low as 1 mM . This indicates that the incorporation of oxazole into piperazine derivatives could lead to effective antimicrobial agents.

Neuropharmacological Effects

Piperazine derivatives have also been studied for their role as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. Virtual screening indicated that certain derivatives bind effectively to the enzyme's active sites . This suggests potential therapeutic applications in neurodegenerative conditions.

Case Studies

StudyCompound TestedActivityIC50 Value
Piperazine DerivativeAntitumor2.76 µM (OVXF 899)
Oxazole DerivativeAntibacterial1 mM (S. aureus)
Piperazine DerivativeAcetylcholinesterase InhibitionN/A

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like this one may inhibit key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The structural components may interact with various receptors in the body, influencing signaling pathways related to cancer and inflammation.
  • Cytotoxic Effects : The ability to induce apoptosis in cancer cells has been demonstrated in related compounds, suggesting a similar potential for this derivative.

Properties

IUPAC Name

2-methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-13-18-14(12-23-13)11-21-6-8-22(9-7-21)17-5-4-15(19-20-17)16-3-2-10-24-16/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXSJMIVXYLOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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